

Application Note: (+)-Intermedine as a Reference Standard in Analytical Chemistry

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Compound of Interest

Compound Name: (+)-Intermedine

Cat. No.: B085719

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Audience: Researchers, scientists, and drug development professionals.

Introduction **(+)-Intermedine** is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species.^{[1][2]} PAs are known for their hepatotoxicity, and their presence as contaminants in herbal medicines, teas, and honey is a significant health concern.^{[2][3]} Accurate quantification of **(+)-Intermedine** is therefore crucial for quality control, safety assessment, and toxicological studies. This application note provides detailed protocols for using **(+)-Intermedine** as a primary reference standard in common analytical techniques such as HPLC, GC-MS, and NMR. A reference standard is essential for method validation, instrument calibration, and ensuring the accuracy and reliability of analytical results.^{[4][5]}

Physicochemical Properties and Storage

Proper characterization and handling of the reference standard are fundamental to achieving accurate results.

Property	Value	Source
IUPAC Name	[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate	[1]
Molecular Formula	C ₁₅ H ₂₅ NO ₅	[1][6]
Molecular Weight	299.36 g/mol	[1][6]
CAS Number	10285-06-0	[1][2]
Purity (Typical)	≥98.0% (HPLC)	[7]
Appearance	Neat (Solid/Oil)	[7]
Storage Conditions	Store at -20°C in a dry, dark place.[2][7]	

Safety and Handling

(+)-Intermedine is classified as highly toxic. It is fatal if swallowed or in contact with skin.[1][7]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
- Handling: Do not breathe dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing.[7] Use only in a well-ventilated area or under a fume hood.
- Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

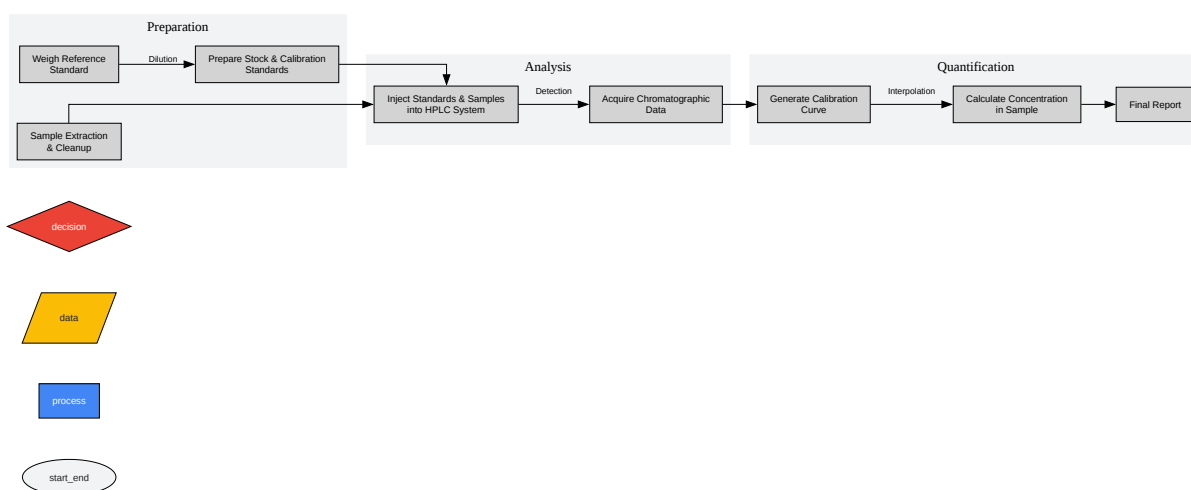
HPLC is a robust method for the separation and quantification of **(+)-Intermedine**. This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

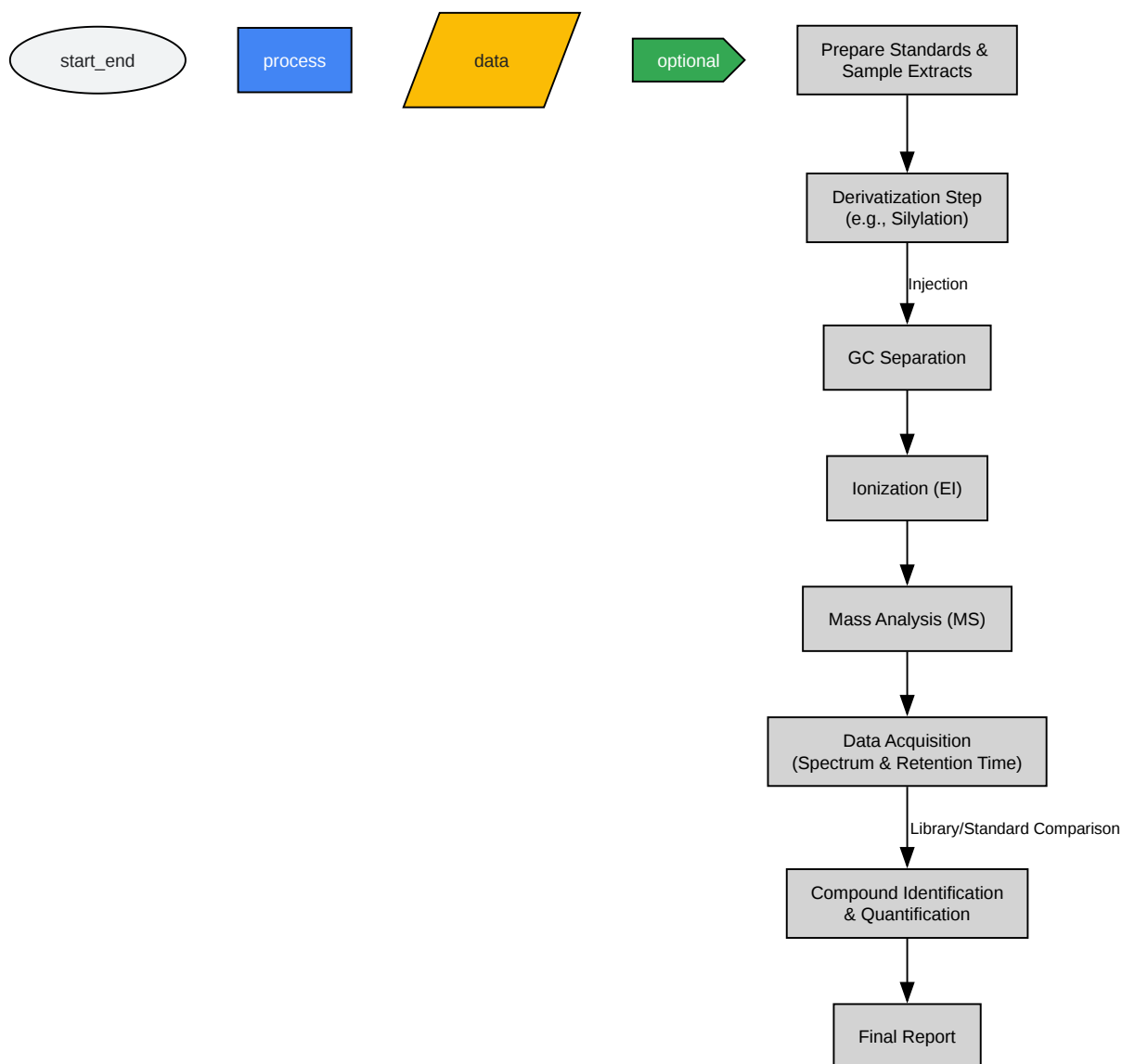
Objective: To quantify **(+)-Intermedine** in a sample matrix using an external standard calibration method.

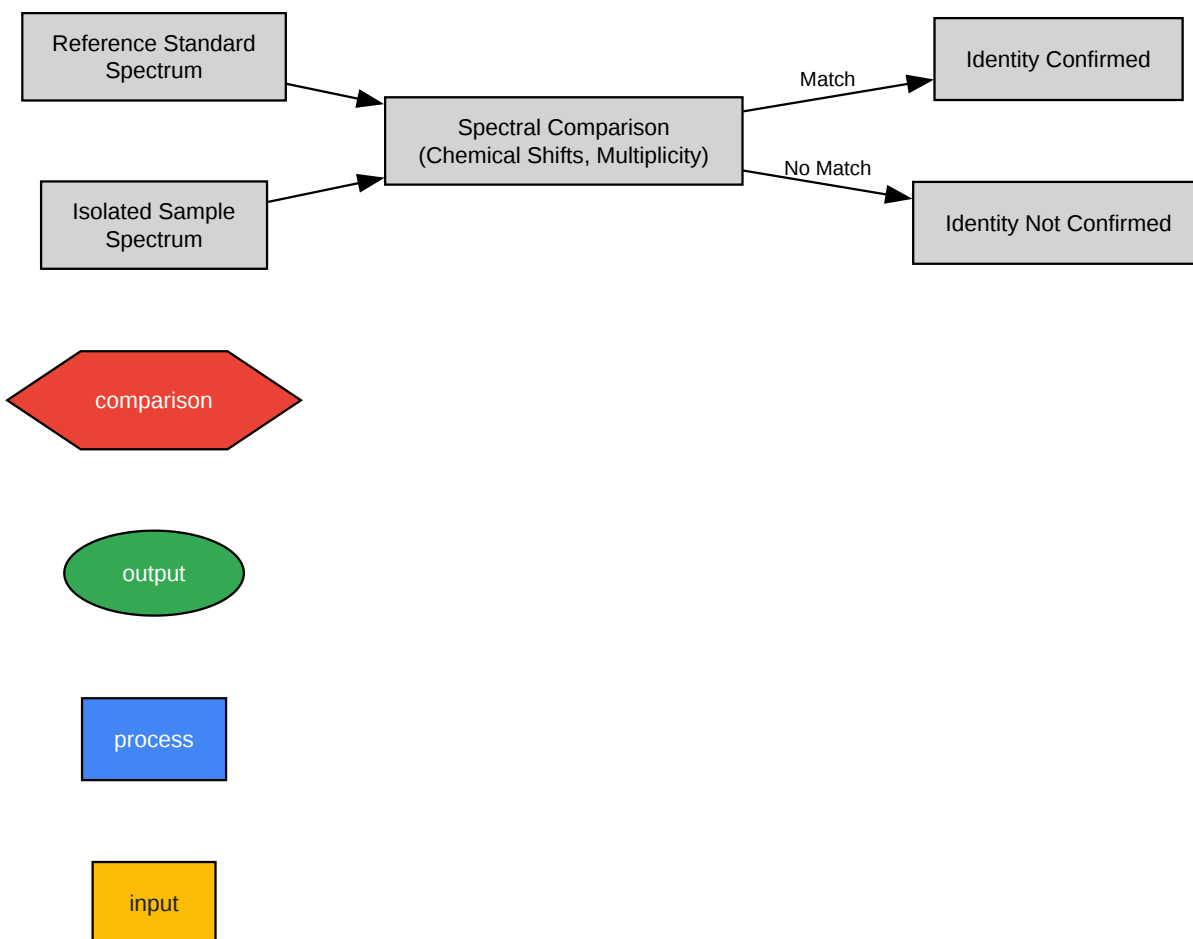
Methodology:

- Standard Preparation:
 - Accurately weigh approximately 5 mg of **(+)-Intermedine** reference standard.
 - Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a stock solution of 1 mg/mL.
 - Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation:
 - The extraction method will vary depending on the matrix (e.g., honey, plant material, herbal tea). A solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample and concentrate the analyte.
 - Ensure the final sample is dissolved in the mobile phase or a compatible solvent.
 - Filter the final extract through a 0.22 µm syringe filter before injection.
- Chromatographic Conditions:
 - Column: Chiralpak IA or similar chiral column for isomer separation; C18 column (e.g., 250 mm x 4.6 mm, 5 µm) for general quantification.[\[8\]](#)[\[9\]](#)
 - Mobile Phase: An optimized mixture, for example, Acetonitrile/Methanol (80:20) with 0.1% diethylamine, or a gradient of acetonitrile and water with a modifier like formic acid.[\[8\]](#)
 - Flow Rate: 1.0 mL/min.[\[9\]](#)[\[10\]](#)

- Column Temperature: 25°C.[[10](#)]
- Detector: PDA/UV detector at a wavelength of ~220-254 nm.[[10](#)]
- Injection Volume: 10-20 µL.[[9](#)][[10](#)]
- Data Analysis:
 - Generate a calibration curve by plotting the peak area of the **(+)-Intermedine** standards against their known concentrations.
 - Determine the linearity of the response ($R^2 > 0.999$ is desirable).[[11](#)]
 - Quantify the amount of **(+)-Intermedine** in the test sample by interpolating its peak area from the calibration curve.





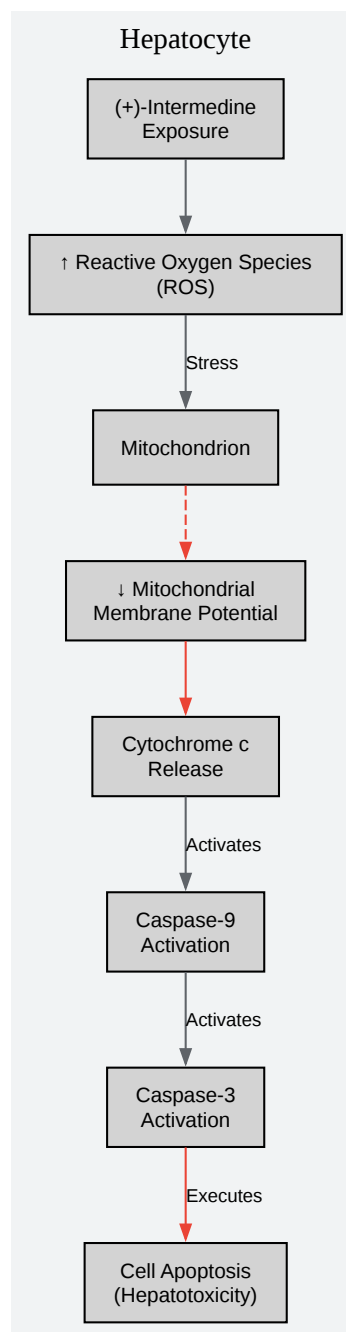


trigger

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process

outcome

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